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Compound of Interest

Compound Name: 2-Methyl-4-phenylbut-3-yn-2-ol

Cat. No.: B159067 Get Quote

For researchers, scientists, and professionals in drug development, a detailed understanding of

a molecule's structural characteristics is paramount. This guide provides a comprehensive

spectroscopic comparison of 2-Methyl-4-phenylbut-3-yn-2-ol and its saturated counterpart, 2-

Methyl-4-phenylbutan-2-ol. Through a meticulous analysis of Infrared (IR), Proton Nuclear

Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and

Mass Spectrometry (MS) data, we highlight the key spectral differences arising from the

presence of a carbon-carbon triple bond.

This guide presents a side-by-side comparison of the spectroscopic data for these two

compounds, offering valuable insights for their identification and characterization. Detailed

experimental protocols for the acquisition of the presented data are also included to ensure

reproducibility.

Spectroscopic Data Comparison
The presence of the alkyne functionality in 2-Methyl-4-phenylbut-3-yn-2-ol leads to distinct

and readily identifiable features in its spectra when compared to the fully saturated 2-Methyl-4-

phenylbutan-2-ol.
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Spectroscopic Technique Observed Data

Infrared (IR) Spectroscopy

~3300 cm⁻¹ (O-H stretch, broad), ~2230 cm⁻¹

(C≡C stretch, weak), ~2980 cm⁻¹ (sp³ C-H

stretch), ~750, 690 cm⁻¹ (C-H bend,

monosubstituted benzene)

¹H Nuclear Magnetic Resonance (NMR)
δ 7.41-7.43 (m, 2H, Ar-H), 7.29-7.31 (m, 3H, Ar-

H), 2.33 (s, 1H, OH), 1.62 (s, 6H, 2 x CH₃)[1]

¹³C Nuclear Magnetic Resonance (NMR)

δ 131.6, 128.2 (x2), 122.7 (Ar-C), 93.8 (Ar-

C≡C), 82.1 (Ar-C≡C), 65.6 (C-OH), 31.4 (2 x

CH₃)[1]

Mass Spectrometry (MS)
Molecular Ion (M⁺): m/z 160. Key Fragments:

m/z 145 (M-CH₃), 115 (M-C(CH₃)₂OH)

2-Methyl-4-phenylbutan-2-ol: Spectroscopic Data
Spectroscopic Technique Observed Data

Infrared (IR) Spectroscopy

~3400 cm⁻¹ (O-H stretch, broad), ~2970 cm⁻¹

(sp³ C-H stretch), ~745, 700 cm⁻¹ (C-H bend,

monosubstituted benzene)

¹H Nuclear Magnetic Resonance (NMR)

δ 7.28-7.15 (m, 5H, Ar-H), 2.70-2.65 (m, 2H, Ar-

CH₂), 1.85-1.75 (m, 2H, -CH₂-), 1.60 (s, 1H,

OH), 1.25 (s, 6H, 2 x CH₃)

¹³C Nuclear Magnetic Resonance (NMR)

δ 142.4 (Ar-C), 128.4 (x2, Ar-C), 125.8 (x2, Ar-

C), 70.8 (C-OH), 41.1 (Ar-CH₂), 30.1 (-CH₂-),

29.2 (2 x CH₃)

Mass Spectrometry (MS)

Molecular Ion (M⁺): m/z 164. Key Fragments:

m/z 149 (M-CH₃), 105 (M-C(CH₃)₂OH), 91

(C₇H₇⁺, tropylium ion)[2]
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The most telling differences are the appearance of a C≡C stretch in the IR spectrum of the

unsaturated alcohol and the significant downfield shift of the sp-hybridized carbons in its ¹³C

NMR spectrum. The ¹H NMR also clearly distinguishes the two, with the saturated analogue

showing characteristic signals for the ethyl bridge connecting the phenyl ring and the tertiary

alcohol.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy
A thin film of the neat liquid sample was applied between two potassium bromide (KBr) plates.

For solid samples, a solution in a volatile solvent like dichloromethane was prepared, and a

drop was placed on a KBr plate, allowing the solvent to evaporate. The spectrum was recorded

using a Fourier-transform infrared (FTIR) spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
For both ¹H and ¹³C NMR, approximately 10-20 mg of the sample was dissolved in about 0.7

mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as

an internal standard. The spectra were recorded on a 400 MHz NMR spectrometer.

Mass Spectrometry (MS)
Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample

was introduced into the ion source, where it was bombarded with a beam of electrons (typically

at 70 eV), causing ionization and fragmentation. The resulting ions were then separated by a

mass analyzer and detected.

Logical Relationship Diagram
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Caption: Comparative analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b159067?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159067?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

